molecular formula C20H21N3O2S B11177510 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B11177510
M. Wt: 367.5 g/mol
InChI Key: CBGBOZGDAXTVTM-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the thiadiazole ring. The reaction conditions often require refluxing in ethanol or other suitable solvents for several hours .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 1H-pyrazole-3-carboxylates

Uniqueness: N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its specific thiadiazole ring structure, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxyphenyl and phenylpropanamide groups further enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C20H21N3O2S/c1-25-17-11-7-16(8-12-17)10-14-19-22-23-20(26-19)21-18(24)13-9-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13-14H2,1H3,(H,21,23,24)

InChI Key

CBGBOZGDAXTVTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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